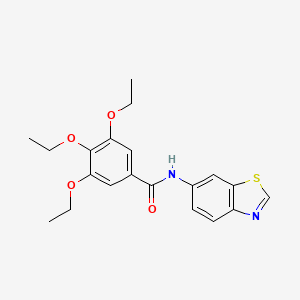

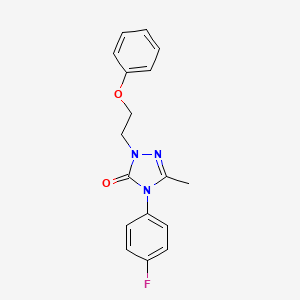

![molecular formula C13H21NO7S B2579749 2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid CAS No. 1823823-15-9](/img/structure/B2579749.png)

2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

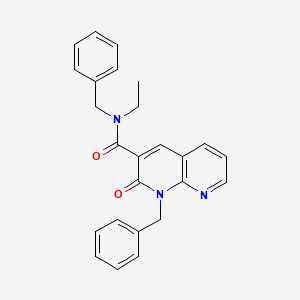

2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid , often referred to as a rigid linker for PROTAC® development , plays a crucial role in targeted protein degradation. It serves as a bridge between the protein of interest and the E3 ubiquitin ligase, facilitating the degradation of specific proteins within cells. The compound’s unique structure allows for precise control over protein levels, making it a valuable tool in drug discovery and therapeutic development .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butoxycarbonyl (Boc) protecting group, spirocyclization, and subsequent functionalization. Researchers have developed efficient synthetic routes to access this linker, ensuring its availability for various applications .

Molecular Structure Analysis

The molecular formula of This compound is C₁₉H₂₅NO₅ , with a molecular weight of approximately 347.41 g/mol . Its spirocyclic scaffold provides rigidity, which impacts the orientation of the protein degrader and influences ternary complex formation .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amide formation, esterification, and peptide coupling. Its functional groups allow for versatile modifications, enabling the design of customized protein degraders for specific targets .

Mécanisme D'action

The mechanism of action involves the recruitment of the E3 ubiquitin ligase to the target protein via the linker. Once bound, the E3 ligase ubiquitinates the protein, marking it for proteasomal degradation. This process selectively reduces the protein’s abundance, impacting cellular pathways and potentially treating diseases .

Orientations Futures

Researchers continue to explore the potential of rigid linkers like this one in PROTAC-based therapies. Optimization of drug-like properties, enhanced selectivity, and improved pharmacokinetics are areas of active investigation. Collaborations between academia and industry will drive advancements in targeted protein degradation .

Propriétés

IUPAC Name |

2-[[(8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octan-8-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO7S/c1-12(2,3)21-11(17)14-6-13(7-14)8-22(18,19)5-9(13)20-4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWXKVYMAAJSKY-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C[C@@H]2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

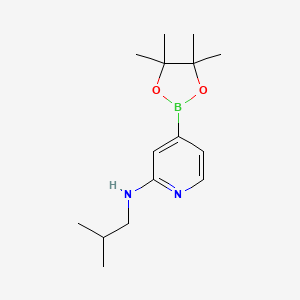

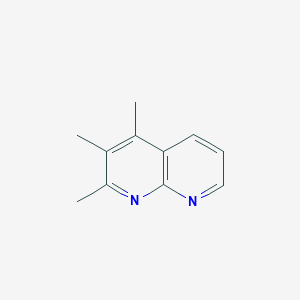

![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)

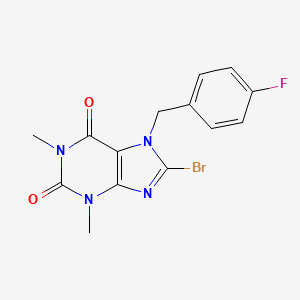

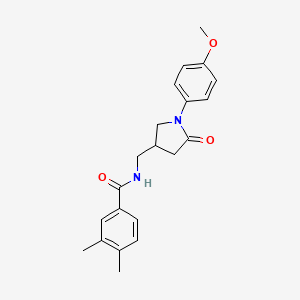

![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)

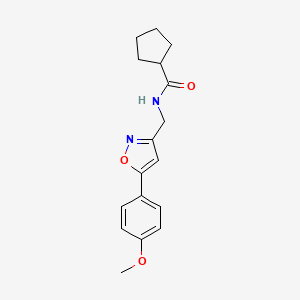

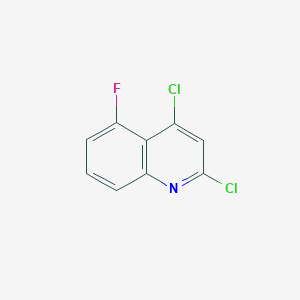

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

![(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B2579683.png)

![3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)